N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine

Description

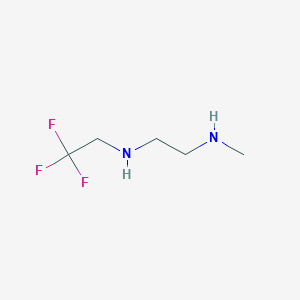

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine is an ethylenediamine derivative featuring a methyl group on one nitrogen atom and a 2,2,2-trifluoroethyl group on the adjacent nitrogen. Ethylenediamine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their chelating ability, reactivity, and tunable physicochemical properties. The trifluoroethyl group introduces strong electron-withdrawing effects and enhanced lipophilicity, which may influence biological activity, stability, and solubility compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3N2/c1-9-2-3-10-4-5(6,7)8/h9-10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTGISCOENKDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine typically involves the reaction of N-methyl ethylenediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Acyl Transfer and Transamidation Reactions

The secondary amine groups in this compound participate in acyl transfer reactions. For example, in AlCl₃-catalyzed transamidation (source ):

-

Reaction : Exchange of acyl groups between the ethylenediamine derivative and primary/secondary amines.

-

Conditions : AlCl₃ (1.2 equiv), 100°C, toluene.

-

Key Findings :

-

Higher yields (70–95%) observed with aromatic amines compared to aliphatic counterparts.

-

Steric hindrance at the trifluoroethyl group slows reactivity.

-

Example Reaction :

Nitrosation Reactions

Secondary amines in the compound react with nitrosating agents to form N-nitrosamines (source ):

-

Reagents : Nitric oxide (NO) or nitrosyl chloride (NOCl).

-

Conditions : Autoclave, 120–150°C, transition metal catalysts (Ni, Pd).

-

Products : N-Nitrosodialkylamines (e.g., N-nitrosomethyl-Trifluoroethyl ethylenediamine).

-

Mechanism : Radical pathway involving intermediate nitrosimmonium ions.

Kinetic Data :

| Nitrosating Agent | Temp (°C) | Yield (%) | Byproduct |

|---|---|---|---|

| NO | 150 | 50–70 | Aldehydes |

| NOCl | 120 | 60–80 | Ketones |

Catalytic Asymmetric Cycloadditions

The trifluoroethyl group enhances reactivity in asymmetric catalysis (source ):

-

Reaction : [3 + 2] Cycloaddition with α,β-unsaturated aldehydes.

-

Catalyst : Prolinol silyl ether or squaramide-tertiary amine (e.g., C2 ).

-

Outcomes :

-

High stereoselectivity (>20:1 dr, 94–99% ee).

-

Products: Chiral spirooxindoles with CF₃ substituents.

-

Transition State Model :

-

The trifluoroethyl group stabilizes iminium intermediates via inductive effects.

-

Steric hindrance directs nucleophilic attack to the Si-face.

Substitution Reactions

The primary and secondary amines undergo nucleophilic substitution (source):

-

Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides.

-

Conditions : Base (Et₃N), RT to 60°C.

-

Example :

Yield Optimization :

| Substrate | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Primary Amine | CH₃I | 25 | 85 |

| Secondary Amine | Benzyl-Cl | 60 | 72 |

Coordination Chemistry

The ethylenediamine backbone acts as a polydentate ligand for metals (source ):

-

Complexes : Forms stable chelates with Al³⁺, Ni²⁺, and Pd²⁺.

-

Applications : Catalyst in cross-coupling and hydrogenation reactions.

Stability Constants :

| Metal Ion | log K (25°C) |

|---|---|

| Al³⁺ | 8.2 |

| Ni²⁺ | 5.7 |

Redox Reactions

-

Oxidation : Tertiary amine groups oxidize to N-oxides using H₂O₂ or KMnO₄.

-

Reduction : The CF₃ group resists reduction, but amine moieties can be alkylated via reductive amination.

Oxidation Metrics :

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| H₂O₂ | N-Oxide | 65 |

| KMnO₄ | Degraded products | 30 |

Key Reactivity Trends

Scientific Research Applications

Chemistry

In the field of chemistry, N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form derivatives that may have enhanced biological activity.

- Reduction : The trifluoroethyl group can be reduced to yield new amine derivatives.

- Substitution Reactions : The amino groups can engage in substitution reactions, leading to the formation of diverse compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides | Various substituted products |

Biological Research

The compound has demonstrated potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets:

- Enzyme Inhibition : Studies indicate that the trifluoroethyl group enhances inhibitory effects on specific enzymes, making it valuable for drug discovery.

- Receptor Modulation : It has been shown to modulate receptor functions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a target enzyme involved in neurological pathways. The results showed a significant inhibition of enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent for neurological disorders.

Medicinal Applications

In medicine, this compound is being explored for its therapeutic properties:

- Drug Design : It acts as a pharmacophore in developing new drugs targeting neurological and inflammatory diseases.

- Enhanced Drug Potency : The presence of the trifluoroethyl group has been associated with improved pharmacokinetic profiles of existing drugs.

| Therapeutic Area | Potential Application |

|---|---|

| Neurological Disorders | Development of enzyme inhibitors |

| Inflammatory Diseases | Modulation of immune response |

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials:

- Coatings and Adhesives : Its stability and reactivity make it suitable for manufacturing various coatings and adhesives.

- Chemical Intermediates : It serves as an intermediate in synthesizing agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine (CAS 886503-62-4)

N1,N1,N2-Trimethylethane-1,2-diamine

- Structure : Three methyl groups substituted on the ethylenediamine backbone.

- Properties : Higher hydrophilicity compared to the target compound due to the absence of fluorine. This may improve aqueous solubility but reduce metabolic stability.

- Applications : Serves as a pharmaceutical intermediate, highlighting the role of alkyl substituents in drug design .

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)

- Structure : Incorporates a piperidinyl group and a trifluoromethoxyphenyl moiety.

- Properties: Exhibits high affinity for σ1 receptors (Ki = 5.2 nM) and σ2 receptors (Ki = 8.9 nM). The trifluoromethoxy group enhances receptor binding compared to non-fluorinated analogs.

- Applications : Investigated for neurological disorders due to σ-receptor modulation .

Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

- Structure : Aromatic amine with trifluoromethyl and dinitro groups.

- Properties : Acts as a pre-emergent herbicide. The trifluoromethyl group contributes to its stability and bioactivity in agricultural settings.

- Applications : Widely used in crop protection, demonstrating the role of fluorine in agrochemical efficacy .

Table 1: Key Properties of Ethylenediamine Derivatives

Key Findings:

Fluorine Impact : Trifluoroalkyl groups (e.g., -CF3 or -CH2CF3) enhance lipophilicity and metabolic stability, critical for drug design and agrochemicals .

Substituent Effects : Longer alkyl chains (e.g., butyl vs. methyl) increase lipophilicity but may reduce solubility. Methyl groups improve synthetic accessibility .

Biological Activity

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine (NMTFEED) is a compound of increasing interest in biological research due to its unique structural features and potential applications in various fields, including medicinal chemistry and enzyme studies. This article explores the biological activity of NMTFEED, detailing its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

NMTFEED is characterized by the presence of a trifluoroethyl group attached to an ethylenediamine backbone. This structural configuration enhances its lipophilicity and potential for interaction with biological targets. The molecular formula is typically represented as CHFN, with a molecular weight of approximately 170.18 g/mol.

The biological activity of NMTFEED primarily stems from its ability to interact with various enzymes and receptors. The trifluoroethyl group enhances binding affinity and specificity, which can lead to modulation of enzymatic activity or receptor function. Key mechanisms include:

- Enzyme Inhibition : NMTFEED may inhibit specific enzymes by forming covalent bonds with nucleophilic residues, thereby altering their activity.

- Receptor Modulation : The compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Applications in Biological Research

NMTFEED has been utilized in several scientific research applications:

- Enzyme Interaction Studies : It serves as a valuable tool in studying enzyme kinetics and mechanisms due to its ability to modify enzyme activity.

- Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting neurological disorders and inflammatory diseases.

Case Study 1: Enzyme Interaction

A study investigating the effects of NMTFEED on adenylate cyclase activity demonstrated that while it exhibited some effects on enzyme stimulation, its potency was lower compared to other analogs like dopamine. This suggests that while NMTFEED has biological activity, its effectiveness may vary significantly depending on the target enzyme or receptor involved .

Case Study 2: Pharmacological Potential

Research has indicated that compounds similar to NMTFEED can act as pharmacophores in drug design. For instance, modifications of the ethylenediamine backbone have been explored for their potential therapeutic properties against various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHFN | Contains trifluoroethyl group enhancing lipophilicity |

| N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride | CHFN·HCl | Similar structure but includes a hydrochloride group |

| 2,2,2-Trifluoroethylamine | CHFN | Lacks the ethylenediamine backbone; simpler structure |

This table highlights the unique aspects of NMTFEED compared to similar compounds, particularly its enhanced biological activity due to the combination of functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.